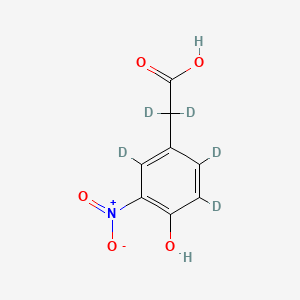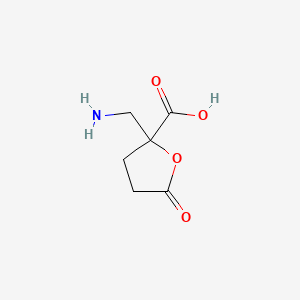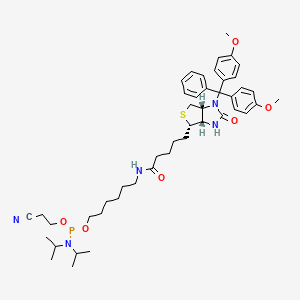
4-Hydroxy-3-nitrophenylacetic Acid-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-3-nitrophenylacetic Acid-d5 is a deuterated analogue of 4-Hydroxy-3-nitrophenylacetic Acid. It is a stable isotope-labelled compound with the molecular formula C8H2D5NO5 and a molecular weight of 202.18 . This compound is often used in scientific research due to its unique properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-nitrophenylacetic Acid-d5 typically involves the introduction of deuterium atoms into the parent compound, 4-Hydroxy-3-nitrophenylacetic Acid. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions often require a catalyst such as palladium on carbon (Pd/C) and a controlled environment to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to achieve high yields and purity. The production is carried out in cGMP (current Good Manufacturing Practice) facilities to ensure the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3-nitrophenylacetic Acid-d5 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The hydroxyl and nitro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate nucleophilic substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenylacetic acids depending on the nucleophile used.
Scientific Research Applications
4-Hydroxy-3-nitrophenylacetic Acid-d5 is widely used in scientific research, including:
Chemistry: As a stable isotope-labelled compound, it is used in mass spectrometry and NMR spectroscopy for tracing reaction pathways and studying molecular interactions.
Biology: It serves as a reference standard in metabolic studies and helps in understanding the metabolic pathways of related compounds.
Medicine: It is used in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of drugs.
Industry: Employed in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Hydroxy-3-nitrophenylacetic Acid-d5 involves its interaction with specific molecular targets and pathways. The hydroxyl and nitro groups play a crucial role in its reactivity and interaction with enzymes and other biomolecules. The deuterium atoms enhance the stability and provide unique insights into the reaction mechanisms through isotopic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-3-nitrophenylacetic Acid
- 4-Hydroxy-5-nitrophenylacetic Acid
- 3-Nitro-4-hydroxyphenylacetic Acid
Uniqueness
4-Hydroxy-3-nitrophenylacetic Acid-d5 is unique due to the presence of deuterium atoms, which provide enhanced stability and allow for detailed studies using isotopic labelling techniques. This makes it particularly valuable in research applications where precise tracking and analysis are required .
Properties
IUPAC Name |
2,2-dideuterio-2-(2,3,6-trideuterio-4-hydroxy-5-nitrophenyl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO5/c10-7-2-1-5(4-8(11)12)3-6(7)9(13)14/h1-3,10H,4H2,(H,11,12)/i1D,2D,3D,4D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBHBHOSRLDPIHG-QUWGTZMWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)O)[N+](=O)[O-])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])C(=O)O)[2H])[N+](=O)[O-])O)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90857808 |
Source


|
| Record name | [4-Hydroxy-3-nitro(~2~H_3_)phenyl](~2~H_2_)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90857808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
929709-59-1 |
Source


|
| Record name | [4-Hydroxy-3-nitro(~2~H_3_)phenyl](~2~H_2_)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90857808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3,4-Dihydroimidazo[2,1-c][1,2,4]triazine](/img/structure/B588845.png)

